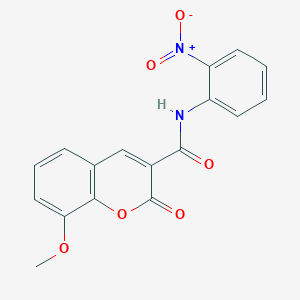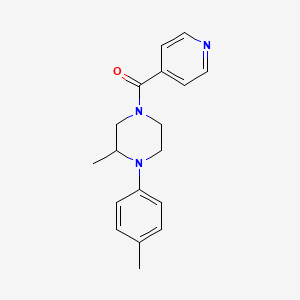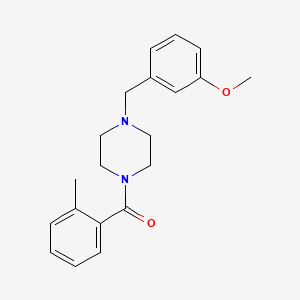![molecular formula C18H21N3O B4180447 N-[4-(1-piperidinylmethyl)phenyl]isonicotinamide](/img/structure/B4180447.png)
N-[4-(1-piperidinylmethyl)phenyl]isonicotinamide
説明
N-[4-(1-piperidinylmethyl)phenyl]isonicotinamide, also known as Sunitinib, is a small molecule inhibitor that is used in the treatment of several types of cancer. Sunitinib was first approved by the FDA in 2006 and has since become a popular choice for cancer treatment due to its effectiveness and low toxicity.
科学的研究の応用
N-[4-(1-piperidinylmethyl)phenyl]isonicotinamide has been extensively studied for its anti-tumor activity. It has been shown to inhibit several tyrosine kinases, including vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and stem cell factor receptor (KIT). These receptors are important in the growth and survival of cancer cells, and inhibition of these receptors can lead to tumor regression.
作用機序
N-[4-(1-piperidinylmethyl)phenyl]isonicotinamide works by inhibiting several tyrosine kinases, including VEGFR, PDGFR, and KIT. Inhibition of these receptors leads to decreased angiogenesis, decreased tumor growth, and increased tumor cell death. N-[4-(1-piperidinylmethyl)phenyl]isonicotinamide has also been shown to inhibit other signaling pathways, including the mTOR pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
N-[4-(1-piperidinylmethyl)phenyl]isonicotinamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed. This leads to decreased blood supply to the tumor, which can lead to tumor regression. N-[4-(1-piperidinylmethyl)phenyl]isonicotinamide has also been shown to induce apoptosis, or programmed cell death, in tumor cells.
実験室実験の利点と制限
N-[4-(1-piperidinylmethyl)phenyl]isonicotinamide has several advantages for lab experiments. It is a small molecule inhibitor, which makes it easy to administer and study. It has also been extensively studied, and its mechanism of action is well understood. However, N-[4-(1-piperidinylmethyl)phenyl]isonicotinamide does have some limitations. It has low solubility in water, which can make it difficult to administer in some experiments. It also has some off-target effects, which can complicate data interpretation.
将来の方向性
There are several future directions for the study of N-[4-(1-piperidinylmethyl)phenyl]isonicotinamide. One area of research is the development of new formulations of N-[4-(1-piperidinylmethyl)phenyl]isonicotinamide that have increased solubility in water. Another area of research is the identification of biomarkers that can predict response to N-[4-(1-piperidinylmethyl)phenyl]isonicotinamide treatment. Finally, there is ongoing research into the combination of N-[4-(1-piperidinylmethyl)phenyl]isonicotinamide with other cancer treatments, such as chemotherapy and radiation therapy, to improve overall treatment outcomes.
Conclusion:
In conclusion, N-[4-(1-piperidinylmethyl)phenyl]isonicotinamide, or N-[4-(1-piperidinylmethyl)phenyl]isonicotinamide, is a small molecule inhibitor that is used in the treatment of several types of cancer. It works by inhibiting several tyrosine kinases, including VEGFR, PDGFR, and KIT, which are important in the growth and survival of cancer cells. N-[4-(1-piperidinylmethyl)phenyl]isonicotinamide has several advantages for lab experiments, including its small size and well-understood mechanism of action. However, it also has some limitations, including low solubility in water and off-target effects. Ongoing research is focused on developing new formulations of N-[4-(1-piperidinylmethyl)phenyl]isonicotinamide, identifying biomarkers for response to treatment, and combining N-[4-(1-piperidinylmethyl)phenyl]isonicotinamide with other cancer treatments to improve overall outcomes.
特性
IUPAC Name |
N-[4-(piperidin-1-ylmethyl)phenyl]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O/c22-18(16-8-10-19-11-9-16)20-17-6-4-15(5-7-17)14-21-12-2-1-3-13-21/h4-11H,1-3,12-14H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZRZVLGYXROWNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC=C(C=C2)NC(=O)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(piperidin-1-ylmethyl)phenyl]pyridine-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3,5-dimethyl-N-(5-methyl-4-phenyl-3-{[(3-pyridinylmethyl)amino]carbonyl}-2-thienyl)-4-isoxazolecarboxamide](/img/structure/B4180369.png)
![N-(2,4-dimethoxyphenyl)-4-[(3,4-dimethylphenyl)sulfonyl]-1-piperazinecarboxamide](/img/structure/B4180380.png)



![1-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B4180397.png)
![[4-(2-furoylamino)phenyl]acetic acid](/img/structure/B4180401.png)
![N-(3-{[(aminocarbonyl)amino]carbonyl}-2-thienyl)-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B4180405.png)
![N-[4-nitro-2-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B4180407.png)


![N-[3-({[2-(3,4-dimethoxyphenyl)ethyl]amino}carbonyl)-2-thienyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B4180439.png)
![ethyl (2-{[(3,5-dimethyl-4-isoxazolyl)carbonyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B4180440.png)
![3-chloro-N-[3-(1H-imidazol-1-yl)propyl]-6-methoxy-1-benzothiophene-2-carboxamide](/img/structure/B4180455.png)